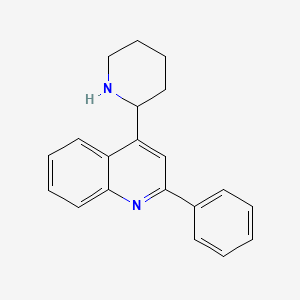

2-Phenyl-4-(2-piperidinyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-4-piperidin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-2-8-15(9-3-1)20-14-17(18-11-6-7-13-21-18)16-10-4-5-12-19(16)22-20/h1-5,8-10,12,14,18,21H,6-7,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWLVOJVVMWDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293959 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-79-8 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Phenyl 4 2 Piperidinyl Quinoline and Its Structural Analogues

Methodologies for Constructing the Quinoline (B57606) Core with Phenyl Substituents

The cornerstone of synthesizing 2-Phenyl-4-(2-piperidinyl)quinoline lies in the effective construction of the 2-phenylquinoline (B181262) backbone. Both classical and modern organic reactions are employed to achieve this, offering various pathways that can be tailored to specific needs regarding substrate scope and reaction efficiency.

Classic Cyclization Reactions (e.g., Doebner, Pfitzinger) and Modern Adaptations

The Doebner and Pfitzinger reactions are two of the most established methods for quinoline synthesis. The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde (in this case, benzaldehyde), and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgsci-hub.se For the synthesis of the 2-phenylquinoline core, aniline, benzaldehyde, and pyruvic acid are the key starting materials. nih.govnih.gov The reaction is typically acid-catalyzed, and modern adaptations have focused on improving yields and reaction conditions. For instance, the use of a BF₃·THF catalyst in acetonitrile (B52724) has been shown to be effective, even for anilines bearing electron-withdrawing groups, which traditionally give low yields in conventional Doebner reactions. nih.gov A large-scale reaction using this method has been reported to produce the desired 2-phenylquinoline-4-carboxylic acid in an 82% yield. nih.gov Another modification involves using acetic acid as both the catalyst and solvent, which has been shown to provide a 68% yield of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid after a simple workup.

The Pfitzinger reaction provides an alternative route, utilizing isatin (B1672199) or its derivatives and a carbonyl compound containing an α-methylene group, such as acetophenone (B1666503), to yield substituted quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org The reaction is typically carried out in a basic medium, such as a potassium hydroxide (B78521) solution. wikipedia.orgnih.gov One reported synthesis of 2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction, using isatin and acetophenone in a 33% KOH solution followed by refluxing in ethanol, yielded the product in 35% yield. nih.gov While the Pfitzinger reaction is a powerful tool, the Doebner reaction often offers greater flexibility in the choice of the aniline component.

Table 1: Comparison of Classic Cyclization Reactions for 2-Phenylquinoline-4-carboxylic Acid Synthesis

| Reaction | Reactants | Catalyst/Solvent | Yield | Reference |

| Doebner | Aniline, Benzaldehyde, Pyruvic Acid | BF₃·THF / Acetonitrile | 82% | nih.gov |

| Doebner | Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | Acetic Acid | 68% | |

| Pfitzinger | Isatin, Acetophenone | 33% KOH / Ethanol | 35% | nih.gov |

| Pfitzinger | Isatin, Substituted Acetophenones | 33% KOH / Ethanol | 21-63% | nih.gov |

Regioselective Functionalization at the 2-Position of the Quinoline System

While the classic cyclization reactions directly install the phenyl group at the 2-position, modern synthetic methods also allow for the regioselective functionalization of a pre-formed quinoline ring. These methods often rely on transition-metal-catalyzed C-H activation, providing a more atom-economical approach. However, for the specific synthesis of 2-phenylquinolines, the classic cyclization methods that build the ring with the phenyl group already in place are generally more direct and are therefore more commonly employed.

Installation of the 4-(2-piperidinyl) Moiety: Approaches and Challenges

With the 2-phenylquinoline core in hand, the next critical step is the introduction of the 4-(2-piperidinyl) substituent. This can be achieved through several strategies, each with its own set of advantages and challenges.

A common approach involves the conversion of the 2-phenylquinoline-4-carboxylic acid, obtained from the Doebner or Pfitzinger reaction, into a suitable precursor for nucleophilic substitution. The carboxylic acid can be converted to a 4-chloro-2-phenylquinoline (B1581051) intermediate. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Direct Attachment and Linker-Mediated Introductions

Direct attachment of the piperidinyl moiety can be accomplished through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orgnih.govmdpi.comlibretexts.org In this scenario, the 4-chloro-2-phenylquinoline is reacted with 2-methylpiperidine (B94953) (2-pipecoline). The lone pair of the nitrogen atom in the piperidine (B6355638) ring acts as a nucleophile, displacing the chloride at the 4-position of the quinoline ring. mdpi.com The reactivity of the 4-position of the quinoline ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the fused benzene (B151609) ring and the nitrogen atom in the quinoline system. libretexts.orglibretexts.org

Palladium-Catalyzed Coupling and Related Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and often more efficient alternative for installing the piperidinyl group. scienceopen.comnih.govnih.gov This method involves the reaction of 4-chloro-2-phenylquinoline with a protected form of 2-aminopiperidine (B1362689) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or BrettPhos, have been shown to be effective in promoting the C-N bond formation between aryl halides and amines. scienceopen.com The base, typically a non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and facilitate the catalytic cycle. scienceopen.com This method generally provides good to excellent yields and tolerates a wider range of functional groups compared to traditional SNAr reactions.

Table 2: Potential Strategies for Installing the 4-(2-piperidinyl) Moiety

| Method | Precursor | Reagent | Catalyst/Conditions | Key Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-2-phenylquinoline | 2-Methylpiperidine | High Temperature | Potential for side reactions, harsh conditions. mdpi.com |

| Palladium-Catalyzed C-N Coupling | 4-Chloro-2-phenylquinoline | Protected 2-Aminopiperidine | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) | Milder conditions, higher yields, broader functional group tolerance. scienceopen.comnih.gov |

Molecular Hybridization for Generating Novel this compound Derivatives

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create a new hybrid with potentially enhanced or novel biological activities. nih.govnih.gov The this compound scaffold can serve as a versatile platform for the design of such hybrid molecules.

By strategically modifying the phenyl ring, the piperidinyl moiety, or other positions on the quinoline core, a diverse library of derivatives can be generated. For example, the phenyl ring at the 2-position can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. Similarly, the piperidinyl group can be further functionalized.

One approach involves creating hybrids by linking the this compound scaffold to other biologically active motifs. For instance, a study synthesized a series of novel quinolone-triazole conjugates starting from 2-phenylquinoline-4-carboxylic acid. nih.govresearchgate.net These hybrids were then evaluated for their potential pharmacological applications. Another example is the synthesis of quinoline-piperonal hybrids, which have been investigated as potential drugs against Alzheimer's disease. mdpi.com

The generation of these hybrid molecules often involves multi-step synthetic sequences, utilizing the reactions described in the previous sections to build the core scaffold, followed by further chemical transformations to introduce the desired hybridizing fragment.

Table 3: Examples of Molecular Hybridization Strategies

| Hybrid Scaffold | Synthetic Approach | Potential Application | Reference |

| Quinolone-Triazole Conjugates | Synthesis from 2-phenylquinoline-4-carboxylic acid | Antibacterial and antioxidant agents | nih.govresearchgate.net |

| Quinoline-Piperonal Hybrids | Friedländer reaction followed by further modifications | Alzheimer's disease therapeutics | mdpi.com |

| 2-Phenylquinoline-4-Carboxamide Derivatives | Pfitzinger reaction followed by C-N coupling | Antimicrobial and anticancer agents |

Spectroscopic and Chromatographic Techniques for Compound Characterization

The definitive identification and purity assessment of this compound and its structural analogues rely on a combination of modern spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable for elucidating the molecular structure and confirming the successful synthesis of these complex heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of quinoline derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectra of 2-phenylquinoline analogues, the protons on the quinoline and phenyl rings typically resonate in the aromatic region, generally between 7.0 and 9.0 ppm. rsc.orgrsc.orgnih.govnih.gov The specific chemical shifts and coupling patterns are crucial for assigning each proton to its position on the molecular scaffold. For instance, the proton at the C3 position of the quinoline ring often appears as a distinct singlet, providing a key diagnostic signal. nih.gov The protons of the piperidinyl group, in contrast, are found in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The spectra of 2-phenylquinoline derivatives show a characteristic set of signals in the aromatic region (typically 115-160 ppm), corresponding to the carbons of the quinoline and phenyl rings. rsc.orgrsc.org The signals for the aliphatic carbons of the piperidinyl moiety appear at higher field (lower ppm values).

The following tables summarize representative ¹H and ¹³C NMR data for key structural analogues of this compound.

Table 1: ¹H NMR Spectroscopic Data for Selected 2-Phenylquinoline Analogues

| Compound | Solvent | Chemical Shifts (δ) in ppm and Coupling Constants (J) in Hz |

|---|---|---|

| 2-Phenylquinoline | CDCl₃ | 8.24 – 8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.56 – 7.49 (m, 3H), 7.49 – 7.42 (m, 1H) rsc.org |

| 2-(4-Chlorophenyl)quinoline | CDCl₃ | 8.17 – 8.10 (m, 2H), 8.09 – 8.03 (m, 2H), 7.80 – 7.65 (m, 3H), 7.53 – 7.41 (m, 3H) rsc.org |

| 2-(4-Fluorophenyl)quinoline | CDCl₃ | 7.02 (t, J= 8.6 Hz, 2H), 7.34 (t, J= 7.4 Hz, 1H), 7.54 (t, J= 7.6 Hz, 1H), 7.64 (d, J= 8.8 Hz, 2H), 7.97 (t,J= 7.6 Hz, 3H), 8.03 (d, J= 8.8 Hz, 1H) rsc.org |

| 2-(4-Bromophenyl)quinoline-4-carboxylic Acid | DMSO-d₆ | 14.07 (s, 1H), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H) nih.gov |

Table 2: ¹³C NMR Spectroscopic Data for Selected 2-Phenylquinoline Analogues

| Compound | Solvent | Chemical Shifts (δ) in ppm |

|---|---|---|

| 2-Phenylquinoline | CDCl₃ | 157.4, 148.3, 139.7, 136.8, 129.7, 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0 rsc.org |

| 2-(4-Chlorophenyl)quinoline | CDCl₃ | 155.8, 148.1, 137.9, 136.8, 135.4, 129.8, 129.6, 128.9, 128.7, 127.4, 127.1, 126.4, 118.4 rsc.org |

| 2-(4-Fluorophenyl)quinoline | CDCl₃ | 163.7 (d, J = 249.8 Hz), 156.1, 148.1, 136.8, 135.7 (d, J = 3.1 Hz), 129.7, 129.6, 129.4, 129.3, 127.4, 127.0, 126.3, 118.5, 115.7 (d, J = 21.7 Hz) rsc.org |

| 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine | Not Specified | 156.1, 152.0, 148.9, 139.6, 129.6, 129.0, 128.9, 127.4, 124.0, 120.4, 118.9, 99.1, 57.3, 54.6, 42.4, 26.0, 24.4 spectrabase.com |

Mass spectrometry is another critical tool, used to determine the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula. rsc.orgnih.govmdpi.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, the molecular ion peak [M+H]⁺ is commonly observed in the mass spectra of these compounds. rsc.orgnih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected Analogues

| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|---|

| 2-Phenylquinoline | ESI | 206.0964 | 206.0968 rsc.org |

| 2-(4-Chlorophenyl)quinoline | ESI | 240.0575 | 240.0580 rsc.org |

| 2-(4-Iodophenyl)quinoline | ESI | 331.9936 | 331.9925 rsc.org |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid | ESI | 280.0929 | 280.0959 nih.gov |

Chromatographic techniques are essential for the purification and purity assessment of this compound and its analogues. Flash column chromatography is a standard method used for the purification of the crude product after synthesis. rsc.orgmdpi.com The choice of solvent system for elution is critical to achieve good separation of the desired product from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the final purity of the compound. By using a suitable column and mobile phase, a sharp, single peak for the target compound indicates a high degree of purity.

Comprehensive Structure Activity Relationship Sar Analysis of 2 Phenyl 4 2 Piperidinyl Quinoline Derivatives

Positional and Substituent Effects on Biological Potency and Selectivity

The biological activity of 2-phenyl-4-(2-piperidinyl)quinoline derivatives is highly sensitive to the nature and position of substituents on both the quinoline (B57606) core and the phenyl ring.

Modifications to the 2-phenyl group have been shown to significantly influence the biological potency of these compounds. For instance, in the context of histone deacetylase (HDAC) inhibitors, the introduction of certain substituents on the phenyl ring can either enhance or diminish activity. While difluoride and phenyl substitutions have been found to be conducive to inhibitory activity, chlorine, methyl, and methoxy (B1213986) substitutions on the phenyl ring tend to reduce HDAC inhibitory potency. nih.gov

In the development of NorA efflux pump inhibitors (EPIs) for Staphylococcus aureus, the 2-phenylquinoline (B181262) chemotype is considered promising. uniurb.it Research has explored the replacement of the phenyl group at the C-2 position with various aryl moieties. uniurb.it For example, a chlorothiophene analogue demonstrated an improved EPI activity. uniurb.it This highlights that the electronic and steric properties of the group at the C-2 position are critical determinants of activity. The shift of the aryl portion from the C-2 to the C-3 position of the quinoline core has been shown to decrease EPI activity against S. aureus. uniurb.it

The following table summarizes the effect of substitutions on the 2-phenyl group on HDAC inhibitory activity:

| Substituent on 2-Phenyl Group | Effect on HDAC Inhibitory Potency |

| Difluoride | Increased |

| Phenyl | Increased |

| Chlorine | Decreased |

| Methyl | Decreased |

| Methoxy | Decreased |

Data sourced from reference nih.gov

The 4-(2-piperidinyl) moiety is a key structural feature that significantly impacts the pharmacological profile of these quinoline derivatives. The nature of the substituent at the 4-position of the quinoline ring is crucial for various biological activities. For instance, in the pursuit of NorA EPIs, an alkylamino chain on the oxygen at the quinoline C-4 position is necessary to retain activity. uniurb.it Specifically, an O-ethylpiperidine chain was found to be optimal in some of the most potent methoxy 2-phenylquinoline derivatives. uniurb.it

The introduction of a basic group, such as the piperidinyl moiety, is considered beneficial for modulating physicochemical properties and influencing potency and spectrum of activity. nih.gov The stereochemistry and substitution pattern of the piperidine (B6355638) ring itself can also play a pivotal role, although specific detailed studies on this aspect for the this compound core are an area of ongoing research.

Influence of Spacer and Linker Design on Activity Profiles

The linker connecting the quinoline core to other chemical moieties is a critical element in the design of bioactive molecules. In the context of HDAC inhibitors, a phenylpiperazine group has been utilized as a linker to connect the substituted quinoline-4-carboxylic acid to zinc-binding groups (ZBGs) like hydroxamic acid or hydrazides. nih.gov The nature of this linker is vital for correctly positioning the functional groups within the active site of the target enzyme.

For NorA EPIs, the spacer between the quinoline C-4 oxygen and the terminal amino group has been investigated. uniurb.it Specifically, an O-ethylamino chain has been identified as a key component for activity. uniurb.it The length and flexibility of this linker can significantly affect the interaction of the molecule with the efflux pump.

The following table illustrates the impact of different linkers on the biological activity of 2-phenylquinoline derivatives:

| Derivative Type | Linker/Spacer | Biological Target/Activity |

| HDAC Inhibitor | Phenylpiperazine | Histone Deacetylase |

| NorA Efflux Pump Inhibitor | O-ethylamino chain | Staphylococcus aureus NorA efflux pump |

Identification of Key Pharmacophoric Elements for Diverse Biological Actions

The this compound scaffold possesses several key pharmacophoric elements that contribute to its diverse biological activities. These elements include:

The Quinoline Core: This bicyclic aromatic system serves as the central scaffold and is crucial for establishing fundamental interactions with biological targets.

The 2-Phenyl Group: This group often engages in hydrophobic interactions within the binding pockets of enzymes and receptors. Substitutions on this ring can modulate these interactions and influence selectivity.

The Linker/Spacer: The nature and length of the linker connecting the piperidinyl group to the quinoline core determine the spatial orientation of these two key moieties, which is essential for optimal binding.

These pharmacophoric features have been exploited to develop compounds with a range of biological activities, from anticancer to antimicrobial agents. For example, the 2-substituted phenylquinoline-4-carboxylic acid group has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors. nih.gov In the realm of antibacterial agents, the introduction of amino substituents on the 2-phenyl-quinoline-4-carboxylic acid molecule can serve as new hydrogen bond donors and receptors, potentially increasing binding affinity to bacterial enzymes. nih.gov

Elucidation of Molecular Mechanisms of Action for 2 Phenyl 4 2 Piperidinyl Quinoline

Target Identification and Validation in Relevant Biological Systems

The precise molecular targets of 2-Phenyl-4-(2-piperidinyl)quinoline are the subject of ongoing investigation. However, studies on structurally analogous compounds provide valuable insights into its potential biological interactions. A closely related derivative, 2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline (PK 8165), has been identified as a partial agonist of benzodiazepine (B76468) receptors. nih.gov This suggests that this compound may also exert its effects through modulation of the gamma-aminobutyric acid (GABA)ergic system, a primary inhibitory neurotransmitter system in the central nervous system.

Furthermore, the broader class of 2-phenylquinoline (B181262) derivatives has been associated with the inhibition of various enzymes and antagonism of specific receptors. For instance, certain 2-phenyl-4-quinolinecarboxamides have demonstrated potent and selective antagonist activity at the human neurokinin-3 receptor. nih.gov Additionally, other quinoline-based compounds have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov While direct evidence for this compound is pending, these findings in related structures suggest a range of potential targets that warrant further investigation.

Enzymatic Inhibition Kinetics and Specificity

While specific enzymatic inhibition data for this compound is not yet available, the broader family of quinoline (B57606) derivatives has demonstrated significant interactions with various enzymes. For example, a series of piperidinyl-quinoline acylhydrazones have been identified as potent and selective inhibitors of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

In a study focused on anti-Alzheimer's agents, a specific piperidinyl-quinoline acylhydrazone, compound 8c , emerged as a notable inhibitor of AChE with an IC50 value of 5.3 ± 0.51 µM. nih.gov Another compound from the same series, 8g , exhibited selective inhibition of BuChE with an IC50 value of 1.31 ± 0.05 µM. nih.gov These findings highlight the potential of the quinoline scaffold, in combination with a piperidine (B6355638) moiety, to interact with and inhibit enzymatic activity.

Moreover, research on other quinoline derivatives has revealed inhibitory activity against NorA, a major efflux pump in Staphylococcus aureus responsible for antibiotic resistance. uniurb.it This indicates that the quinoline core can be a valuable pharmacophore for developing enzyme inhibitors. The specific kinetics and selectivity of this compound against a panel of enzymes remain a critical area for future research to fully understand its pharmacological profile.

Receptor Binding Assays and Agonist/Antagonist Characterization

The receptor binding profile of this compound is best understood through the lens of its close structural analog, 2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline (PK 8165). This compound has been characterized as a partial agonist at benzodiazepine receptors. nih.gov Binding assays have revealed that PK 8165 acts as a competitive inhibitor at benzodiazepine binding sites, with a Hill coefficient close to unity, indicating a 1:1 binding stoichiometry. nih.gov

Interestingly, unlike some other benzodiazepine receptor ligands, PK 8165 was unable to discriminate between the BZ1 and BZ2 receptor subtypes in brain sections. nih.gov The modulation of its binding by GABA further supports its interaction with the GABA-A receptor complex. nih.gov While these findings provide a strong indication of the potential receptor interactions of this compound, direct binding studies on this specific compound are necessary for definitive characterization of its agonist or antagonist properties and its receptor subtype selectivity. The broader class of 2-phenyl-4-quinolinecarboxamides has also been shown to act as competitive antagonists for the human neurokinin-3 receptor, further highlighting the potential for quinoline derivatives to engage with a variety of receptor systems. nih.gov

Intracellular Pathway Perturbations (e.g., Cell Cycle Arrest, Apoptosis Induction)

Investigations into the intracellular effects of quinoline derivatives have revealed their capacity to perturb fundamental cellular processes, including cell cycle progression and apoptosis. While direct studies on this compound are limited, research on related 2-phenylquinoline-4-carboxylic acid derivatives provides compelling evidence of these activities.

One such derivative, designated as molecule D28 , has been shown to induce G2/M phase cell cycle arrest in K562 leukemia cells. nih.gov Treatment with D28 led to a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting an interruption of the normal cell division cycle. nih.gov

Furthermore, the same study demonstrated that molecule D28 promotes apoptosis in K562 cells in a dose-dependent manner. nih.gov The proportion of apoptotic cells significantly increased following treatment with D28, indicating that the induction of programmed cell death is a key mechanism contributing to its anticancer effects. nih.gov These findings suggest that this compound may also possess the ability to modulate critical intracellular signaling pathways that govern cell survival and proliferation.

Table of Research Findings on a Related 2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) nih.gov

| Concentration of D28 | Percentage of Cells in G2/M Phase | Percentage of Apoptotic Cells |

| Control | 3.44% | 1.14% |

| 1 µM | 5.95% | 10.10% |

| 2 µM | 32.57% | 15.53% |

| 4 µM | Not Reported | 27.92% |

Advanced Computational and Theoretical Studies of 2 Phenyl 4 2 Piperidinyl Quinoline

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-Phenyl-4-(2-piperidinyl)quinoline. These studies allow researchers to predict various molecular properties from first principles.

DFT calculations can be employed to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional conformation of the molecule, which in turn influences its biological activity. Furthermore, these calculations provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

For quinoline (B57606) derivatives, DFT has been used to calculate properties like the partial polar surface area and the fractional partial polar surface area, which are important for understanding a molecule's interaction with biological targets. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgscispace.com This method is pivotal in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their efficacy. scispace.comnih.gov

For quinoline derivatives, QSAR studies have been successfully applied to correlate various physicochemical descriptors with their biological activities, such as antibacterial or anticancer effects. scispace.comresearchgate.net These models are built using a "training set" of molecules with known activities and then validated using a "test set" to ensure their predictive power. frontiersin.orgnih.gov

The process involves calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Statistical methods like multiple linear regression or more advanced machine learning algorithms are then used to develop the QSAR model. frontiersin.org For instance, a study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives used linear regression analysis to establish a significant correlation between the compounds' structural features and their antibacterial activities. scispace.comresearchgate.net The validity of such models is confirmed by the strong agreement between the predicted and experimentally determined biological activities. scispace.comresearchgate.net

Key descriptors that have been found to be important in QSAR models for similar compounds include:

Partial Negative Surface Area: An increase in this descriptor can lead to higher inhibitory activity. nih.gov

Molecular Shadow Area: This is often found to be inversely proportional to inhibitory activity. nih.gov

Heat of Formation: This thermodynamic descriptor can also be correlated with biological activity. nih.gov

Fractional PPSA (FPSA-2): This quantum-chemically calculated descriptor relates the fractional polar surface area to the molecule's activity. frontiersin.org

The insights gained from QSAR models can guide the rational design of new this compound analogs with improved therapeutic potential.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific biological target, typically a protein or enzyme. This technique is crucial for understanding the molecular basis of a drug's action and for structure-based drug design.

The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a binding energy score in kcal/mol. nih.govnih.gov Lower binding energies generally indicate a more stable and favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov

For quinoline derivatives, molecular docking has been extensively used to predict their binding modes with various targets. For example, docking studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have helped in understanding their antibacterial activity. mdpi.com In one study, certain derivatives showed maximum binding affinities close to that of the known antibiotic ciprofloxacin. researchgate.net Software like AutoDock and Discovery Studio are commonly used for these simulations. nih.govnih.gov

The results of molecular docking can provide a visual representation of the ligand-target complex, highlighting the specific atoms and residues involved in the interaction. This information is invaluable for medicinal chemists to design modifications to the ligand that could enhance its binding affinity and selectivity.

Table 1: Example of Molecular Docking Results for Quinoline Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Derivative A | EGFR-TK | -8.5 | Met793, Lys745 |

| Derivative B | Estrogen Receptor Alpha | -8.70 | Pro324 |

| Derivative C | CB1a | -6.1 | ILE-8, LYS-7, TRP-12 |

Note: This table is a generalized representation based on typical findings for quinoline derivatives and does not represent specific data for this compound without direct studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights that are not available from static docking poses. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and flexibility of both the ligand and the target protein.

MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Calculate the binding free energy with higher accuracy by considering entropic contributions.

Identify allosteric sites and understand the mechanism of action.

Observe the influence of solvent molecules on the binding interaction.

In studies of related compounds, MD simulations have been used to evaluate the binding and energetics of pharmacophores in their target sites. nih.gov For instance, simulations can be run for hundreds of nanoseconds to observe phenomena like the closure of protein domains upon ligand binding, which can be a crucial step in the biological function. nih.gov These simulations are typically performed using an isothermal-isobaric (NPT) ensemble to mimic laboratory conditions of constant temperature and pressure. nih.gov

The combination of molecular docking and MD simulations provides a powerful toolkit for understanding the intricate details of ligand-receptor interactions, ultimately guiding the development of more effective and specific therapeutic agents based on the this compound scaffold.

Future Perspectives in 2 Phenyl 4 2 Piperidinyl Quinoline Research

Rational Design of Next-Generation Analogues

The future development of 2-Phenyl-4-(2-piperidinyl)quinoline analogues is heavily reliant on rational design strategies, informed by an ever-deepening understanding of their structure-activity relationships (SAR). youtube.com The goal is to systematically modify the core structure to optimize potency and selectivity while minimizing potential toxicity.

Key areas of focus for modification include:

The Quinoline (B57606) Core: Substitutions on the quinoline ring are critical for activity. For instance, in the related 4-aminoquinoline (B48711) series, a 7-chloro group is often essential for antimalarial potency. youtube.com Future research will likely explore a wider range of electron-withdrawing and electron-donating groups at various positions to modulate the electronic properties of the heterocyclic system and its interaction with biological targets.

The 2-Phenyl Group: The substitution pattern on the 2-phenyl ring offers a prime opportunity for modification. Studies on related 2-aryl-quinoline-4-carboxylic acid derivatives have shown that introducing different substituents on this phenyl ring can significantly influence antibacterial activity. nih.gov Future designs may incorporate various functional groups to enhance binding affinity or introduce new pharmacological properties.

The 4-Piperidinyl Moiety: The nature and substitution of the group at the 4-position are crucial. Replacing the piperidinyl ring with other nitrogen-containing heterocycles or modifying the piperidinyl ring itself could profoundly impact the compound's properties. For example, creating hybrid molecules by linking the quinoline scaffold to other bioactive moieties like oxadiazoles (B1248032) has shown promise in developing agents with dual anticancer and antimicrobial activities. rsc.org

SAR studies indicate that even minor structural changes can lead to significant differences in biological effect. For example, in one series of quinoline derivatives, the presence of a 7-F and an 8-methyl group was found to be essential for antileishmanial activity. nih.govmdpi.com This level of detail guides the synthesis of next-generation compounds, aiming for improved target engagement and a better pharmacological profile. The creation of organometallic ferrocene (B1249389) analogs of quinolines represents another innovative approach to designing novel derivatives. nih.gov

Exploration of Novel Biological Targets

While quinolines are historically celebrated for their antimalarial effects, the future of this compound research involves a significant expansion into new therapeutic areas by exploring novel biological targets. nih.govnih.govcsu.edu.au

Anticancer Agents: Quinoline derivatives are being increasingly investigated for their anticancer potential. rsc.orgrsc.org Some hybrids have shown inhibitory activity against key targets in oncology, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is overexpressed in many solid tumors. rsc.orgrsc.org Other research has identified 2-arylquinoline derivatives as inhibitors of Multidrug Resistance Protein 2 (MRP2), a protein that contributes to chemotherapy resistance. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial scaffolds. Quinoline derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. rsc.orgacs.org By targeting this enzyme, these compounds can disrupt bacterial DNA replication, leading to cell death. rsc.org This opens a promising avenue for developing new antibiotics based on the 2-phenylquinoline (B181262) framework.

Antileishmanial Agents: Leishmaniasis is a neglected tropical disease with limited treatment options. frontiersin.org The quinoline scaffold has been identified as a lead structure for designing new leishmanicidal agents. frontiersin.orgfrontiersin.org Drug repurposing efforts have shown that antimalarial quinolines can be effective against Leishmania parasites, and ongoing research is focused on creating derivatives with enhanced potency and selectivity against various Leishmania species. nih.govnih.gov

Neurological and Other Targets: Research has shown that some quinoline derivatives exhibit unique neurological activity. One specific derivative, identified as PK 8165, was found to be a partial agonist of benzodiazepine (B76468) receptors, demonstrating pure anticonflict properties. nih.gov Furthermore, hybrid molecules incorporating quinoline and piperidine (B6355638) have been investigated as potential inhibitors of cholinesterase enzymes, a key target in the management of Alzheimer's disease. nih.gov

Advancements in Synthetic Methodologies and Scalability

The synthesis of quinoline derivatives has traditionally relied on classic methods such as the Doebner reaction, which involves reacting anilines, aldehydes, and pyruvic acid. nih.govaustinpublishinggroup.com Other established routes include the Gould-Jacobs and Conrad-Limpach reactions. nih.gov While effective, these methods can sometimes require harsh conditions.

Future research in this area will focus on developing more efficient, scalable, and environmentally friendly synthetic protocols. Key advancements include:

Modern Catalysis: The use of transition-metal catalysts and N-heterocyclic carbenes is becoming more common, allowing for milder reaction conditions and greater functional group tolerance. nih.gov

Ultrasound-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of quinoline-based compounds, such as piperidinyl-quinoline acylhydrazones. nih.gov

Multi-Component and Cascade Reactions: Designing synthetic pathways where multiple bonds are formed in a single pot (cascade reactions) improves efficiency and reduces waste. mdpi.com The synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid serves as a versatile starting point for creating a wide range of poly-substituted derivatives through subsequent reactions like amidation and reduction. nih.gov

Developing robust and scalable synthetic routes is crucial for the transition from laboratory-scale research to potential clinical development, ensuring that promising compounds can be produced in sufficient quantities for further evaluation.

Interdisciplinary Research Avenues

The future of this compound research will be increasingly shaped by interdisciplinary collaborations, merging medicinal chemistry with other scientific fields to accelerate drug discovery.

Computational Chemistry (In Silico Studies): Molecular docking and other computational tools are indispensable for modern drug design. researchgate.net These methods allow researchers to predict how different quinoline analogues will bind to their biological targets, such as bacterial DNA gyrase or EGFR. rsc.orgnih.gov This in silico screening helps prioritize which compounds to synthesize, saving time and resources. It also provides a deeper understanding of the structure-activity relationships at a molecular level. researchgate.net

Molecular Hybridization: This strategy involves combining the 2-phenylquinoline scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. acs.orgnih.gov For example, linking the quinoline core to moieties like 1,3,4-oxadiazole (B1194373) or hydrazine (B178648) has been explored to generate novel anticancer and antimicrobial agents. rsc.orgacs.org

Combination Therapies: In areas like cancer and infectious diseases, combination therapy is a standard approach. Future studies will likely investigate the use of this compound derivatives in combination with existing drugs. For instance, studies on antileishmanial quinolines have shown additive effects when combined with drugs like amphotericin B, suggesting a path to more effective treatment regimens and a way to combat drug resistance. nih.govmdpi.com

By integrating these diverse approaches, researchers can more effectively navigate the complex process of drug development, from initial design and synthesis to biological evaluation and the identification of promising new therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-Phenyl-4-(2-piperidinyl)quinoline?

The synthesis often employs multi-component reactions (MCRs) such as the modified Doebner reaction, which combines arylamines, aldehydes, and pyruvic acid derivatives. For example, V₂O₅/Fe₃O₄-catalyzed reactions in aqueous media yield 2-arylquinoline-4-carboxylic acid derivatives, which can be further functionalized with piperidinyl groups via acylation or alkylation . Piperidine-containing intermediates (e.g., spiro[piperidine-4,2'-quinolines]) are synthesized from 1-benzyl-4-piperidone, followed by acylation to introduce substituents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Structural validation requires a combination of IR (to confirm functional groups like amides or carboxylic acids), GC-MS (for molecular ion detection and purity assessment), and NMR (for piperidinyl and quinoline ring proton assignments). X-ray crystallography is critical for resolving conformational ambiguities, as demonstrated in studies of related 2-phenylquinoline-4-carboxylic acid derivatives .

Q. What purification methods are effective for isolating this compound?

Column chromatography with silica gel or alumina is standard for separating quinoline derivatives. For polar intermediates (e.g., carboxylic acid derivatives), recrystallization using ethanol/water mixtures improves purity. High-performance liquid chromatography (HPLC) is recommended for isolating stereoisomers or structurally similar byproducts .

Q. What stability and storage conditions are recommended?

Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to light, as quinoline derivatives are prone to photodegradation. Stability studies should include periodic HPLC analysis to monitor decomposition .

Advanced Research Questions

Q. How can the Doebner reaction be optimized for higher yields in synthesizing piperidinyl-substituted quinolines?

Optimize catalyst loading (e.g., 5–10 mol% V₂O₅/Fe₃O₄) and reaction time (12–24 hours) in water or ethanol solvents. Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Post-functionalization steps (e.g., piperidinyl group addition) should employ Buchwald-Hartwig coupling or reductive amination for C–N bond formation .

Q. How to design experiments to assess the role of the piperidinyl group in modulating biological activity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied piperidinyl substituents (e.g., N-methyl, N-acyl). Evaluate their binding affinity to target receptors (e.g., serotonin 5-HT₁A) using radioligand displacement assays. Compare pharmacokinetic profiles (e.g., logP, metabolic stability) to identify substituents enhancing bioavailability .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

Perform metabolite profiling (LC-MS/MS) to identify active or toxic metabolites in vivo. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC₅₀ values with in vivo efficacy. Address bioavailability issues by formulating the compound in nanocarriers or prodrugs .

Q. How to integrate crystallographic data to validate molecular conformation?

Obtain single crystals via slow evaporation from dichloromethane/hexane mixtures. Use X-ray diffraction to determine bond angles and torsional strain in the piperidinyl-quinoline system. Compare experimental data with DFT-optimized geometries to identify conformational biases affecting biological activity .

Q. What methodologies assess the compound's metabolic stability in preclinical models?

Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS. Identify cytochrome P450 isoforms involved using isoform-specific inhibitors. For in vivo studies, administer the compound intravenously and orally to calculate bioavailability (F%) and half-life (t₁/₂) .

Q. How to address discrepancies in bioaccumulation potential assessments?

Use quantitative structure-activity relationship (QSAR) models to predict logKow and bioconcentration factors (BCF). Validate experimentally using OECD 305 guidelines (e.g., flow-through fish tests). Account for environmental variables (pH, organic carbon content) that influence quinoline's partitioning behavior .

Methodological Notes

- Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate assays using orthogonal techniques (e.g., SPR for binding kinetics alongside cell-based functional assays) .

- Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example, prioritize SAR studies over exploratory synthesis if therapeutic relevance is established .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.